2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
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Overview
Description
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one typically involves the reaction of 4-ethoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated pyridazinone derivatives
Scientific Research Applications
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation and immune responses, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Chlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one
Uniqueness
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets. Additionally, the specific arrangement of substituents on the pyridazinone ring can affect its overall stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
5446-11-7 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-12-7-5-11(6-8-12)15-13(16)9-4-10(2)14-15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RCWWEUNTXNTZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CCC(=N2)C |
Origin of Product |
United States |
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